molecular formula C11H15NO2 B13869058 7-(2-methoxyethoxy)-2,3-dihydro-1H-indole

7-(2-methoxyethoxy)-2,3-dihydro-1H-indole

Cat. No.: B13869058
M. Wt: 193.24 g/mol
InChI Key: ODFRGEYJQGGQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Methoxyethoxy)-2,3-dihydro-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethoxy)-2,3-dihydro-1H-indole typically involves the reaction of indole derivatives with 2-methoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of 2-methoxyethanol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethoxy)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-Methoxyethoxy)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The methoxyethoxy group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent used in organic synthesis.

    Tris(2-methoxyethoxy)(vinyl)silane: Used in the production of silane coupling agents.

Uniqueness

7-(2-Methoxyethoxy)-2,3-dihydro-1H-indole is unique due to its specific structure, which combines the indole core with a methoxyethoxy group

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

7-(2-methoxyethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15NO2/c1-13-7-8-14-10-4-2-3-9-5-6-12-11(9)10/h2-4,12H,5-8H2,1H3

InChI Key

ODFRGEYJQGGQNS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1NCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.